
1,3-Dimethylindoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dimethylindoline is an organic compound belonging to the indoline family, characterized by a fused benzene and pyrrole ring system. This compound is notable for its structural features, which include two methyl groups attached to the nitrogen atom and the third carbon atom of the indoline ring. It is used in various chemical and industrial applications due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions
1,3-Dimethylindoline can be synthesized through several methods. One common approach involves the reduction of 1,3-dimethylindole using zinc dust and 85% phosphoric acid . This method yields a mixture of cis and trans isomers of this compound. Another method involves the reduction of 1,3-dimethylindole using tin and hydrochloric acid, although this method may result in lower yields and potential polymerization .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reduction processes using metal catalysts and strong acids. The choice of reagents and conditions is optimized to maximize yield and minimize by-products. The process is carefully controlled to ensure the purity and consistency of the final product.
化学反応の分析
Types of Reactions
1,3-Dimethylindoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding indole derivatives.
Reduction: Further reduction can lead to the formation of tetrahydroindoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Zinc dust and phosphoric acid or tin and hydrochloric acid are commonly used.
Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products Formed
Oxidation: Indole derivatives.
Reduction: Tetrahydroindoline derivatives.
Substitution: Various substituted indoline derivatives depending on the electrophilic reagent used.
科学的研究の応用
1,3-Dimethylindoline has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 1,3-dimethylindoline involves its interaction with various molecular targets and pathways. Its effects are primarily mediated through its ability to undergo electrophilic substitution reactions, which allow it to interact with and modify biological molecules. The specific pathways and targets depend on the context of its use, such as in biological or industrial applications .
類似化合物との比較
Similar Compounds
2,3,3-Trimethylindolenine: Another indoline derivative with similar structural features but different substitution patterns.
3,3-Dimethylindoline Squaraine: A squaraine dye derivative with unique photophysical properties.
Uniqueness
1,3-Dimethylindoline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound in both research and industry.
特性
CAS番号 |
39891-78-6 |
|---|---|
分子式 |
C10H13N |
分子量 |
147.22 g/mol |
IUPAC名 |
1,3-dimethyl-2,3-dihydroindole |
InChI |
InChI=1S/C10H13N/c1-8-7-11(2)10-6-4-3-5-9(8)10/h3-6,8H,7H2,1-2H3 |
InChIキー |
MNNJPINCYKGTNO-UHFFFAOYSA-N |
正規SMILES |
CC1CN(C2=CC=CC=C12)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


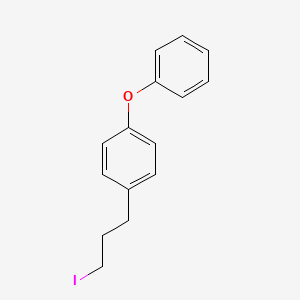
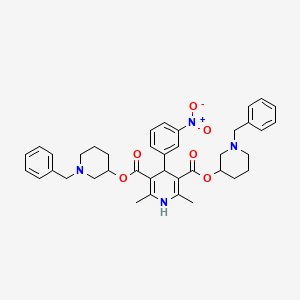
![3-(Ethoxycarbonyl)imidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B13860012.png)

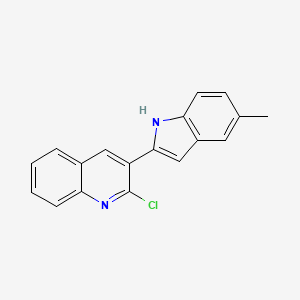
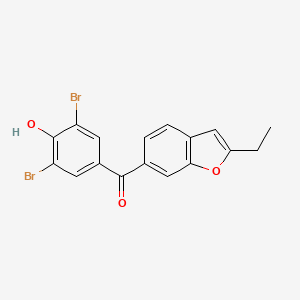
![2-[[4-[[4-(Dimethylamino)phenyl]diazenyl]phenyl]sulfonylamino]-4-methylpentanoic acid](/img/structure/B13860036.png)
![3-(2-phenylethyl)-1,3,8-Triazaspiro[4.5]decane-2,4-dione](/img/structure/B13860037.png)
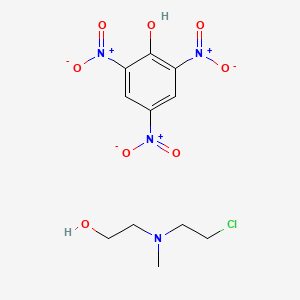

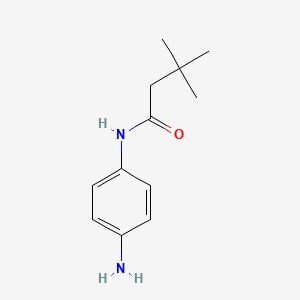
![4-[(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(5R)-5,6-dihydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl]oxy-4-oxobutanoic acid](/img/structure/B13860048.png)

![3-[2-(Acetylamino)ethyl]-5-methoxy-1H-indol-6-yl beta-D-Glucopyranosiduronic Acid](/img/structure/B13860059.png)
